molecular formula C23H16ClN3O4S B3017556 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine CAS No. 303145-51-9

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine

Cat. No.: B3017556
CAS No.: 303145-51-9
M. Wt: 465.91
InChI Key: MVKOXGCXIDTDLK-UHFFFAOYSA-N
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Description

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine is a pyrimidine derivative featuring a phenyl group at position 2 and a highly substituted phenyl moiety at position 4. The latter includes a 4-nitrophenyl group with a sulfonylmethyl bridge linked to a 4-chlorophenyl group.

Properties

IUPAC Name

4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4S/c24-19-7-9-20(10-8-19)32(30,31)15-18-14-17(6-11-22(18)27(28)29)21-12-13-25-23(26-21)16-4-2-1-3-5-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKOXGCXIDTDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfone derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogues are compared below based on substituent types and positions (Table 1):

Table 1. Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula
Target Compound 2-Ph, 4-[3-((4-Cl-C₆H₄-SO₂)CH₂)-4-NO₂-C₆H₃] C₂₃H₁₆ClN₃O₄S
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 4-(4-Cl-C₆H₄-S), 6-(CH₂SO₂Me), 2-Ph C₁₈H₁₆ClN₃O₂S₂
N-(2-Fluorophenyl)-5-[(4-MeO-Ph)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine 2-Ph, 4-NH-(2-F-Ph), 5-CH₂NH(4-MeO-Ph), 6-Me C₂₅H₂₂FN₅O
4-(2-Cl-4-NO₂-C₆H₃)-6-Me-pyrimidin-2-amine 2-NH₂, 4-(2-Cl-4-NO₂-C₆H₃), 6-Me C₁₁H₉ClN₄O₂
4-((4-Cl-Benzyl)S)CH₂-6-(4-Cl-C₆H₄-S)-2-(2-Pyridinyl)pyrimidine 2-(2-Pyridinyl), 4-((4-Cl-Benzyl)SCH₂), 6-(4-Cl-C₆H₄-S) C₂₃H₁₇Cl₂N₃S₂

Key Observations :

  • Sulfur-Containing Groups: The target’s sulfonylmethyl group (-SO₂-CH₂-) differs from sulfanyl (-S-) in and , which lack the electron-withdrawing SO₂ moiety.
  • Nitro vs. Amino Groups: The target’s nitro group contrasts with amino (-NH₂) or aminomethyl (-CH₂NH-) substituents in and . Nitro groups reduce basicity and increase metabolic stability but may limit hydrogen bonding .
  • Aromatic Substitutions : The target’s 2-phenyl group is common in analogues, but replaces phenyl with pyridinyl, introducing nitrogen for enhanced π-π stacking .

Physicochemical Properties

Table 2. Physicochemical and Crystallographic Comparisons

Compound Name logP (Predicted) Hydrogen Bonding Crystallographic Features
Target Compound ~4.2 Moderate (SO₂, NO₂) Likely rigid due to bulky substituents; no crystal data
Compound ~3.8 Low (S, SO₂Me) Sulfanyl groups may reduce packing efficiency
Compound ~2.9 High (NH, OMe) Stabilized by intramolecular N–H⋯N bonds
Compound ~1.5 Moderate (NH₂) Nitro and chloro groups may enhance crystal density

Key Insights :

  • The target’s higher logP (~4.2) suggests greater lipophilicity than and , which have polar amino/methoxy groups.
  • Crystallographic data for reveals intramolecular hydrogen bonds (N–H⋯N), absent in the nitro-containing target. This impacts solubility and solid-state stability .

Biological Activity

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant data and case studies.

The molecular formula of this compound is C23H16ClN2O5SC_{23}H_{16}ClN_2O_5S, with a molecular weight of approximately 460.89 g/mol. Its structure features a pyrimidine core substituted with various functional groups, which play a crucial role in its biological activity.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, the synthesized derivatives demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. The compound's structure suggests it may inhibit key inflammatory mediators such as COX enzymes. In vitro assays have indicated that certain derivatives can significantly reduce COX-2 activity, similar to standard anti-inflammatory drugs like indomethacin .

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
Indomethacin6.741.10
Compound X8.230.04
Compound Y11.600.04

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections.

Table 3: Enzyme Inhibition Data

EnzymeCompoundInhibition Level
AcetylcholinesteraseCompound ZStrong
UreaseCompound WModerate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group enhances binding affinity to proteins, potentially inhibiting their function . Additionally, the nitro group can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects on pathogens.

Case Studies

Several studies have documented the biological efficacy of pyrimidine derivatives:

  • Study on Antibacterial Activity : A recent investigation highlighted the effectiveness of a series of sulfonamide-pyrimidine compounds against multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrimidine derivatives, demonstrating significant reductions in inflammation markers in animal models treated with these compounds .

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